molecular formula C9H12O2 B12960973 3-(1-Hydroxyethyl)-2-methylphenol

3-(1-Hydroxyethyl)-2-methylphenol

Cat. No.: B12960973
M. Wt: 152.19 g/mol
InChI Key: DKOKMNFNZGAMDK-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-2-methylphenol is a phenolic compound characterized by a hydroxyl group (-OH) on the aromatic ring, a methyl group at position 2, and a hydroxyethyl group (-CH2CH2OH) at position 3. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyethyl substituent and steric hindrance from the methyl group.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-(1-hydroxyethyl)-2-methylphenol

InChI

InChI=1S/C9H12O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,7,10-11H,1-2H3

InChI Key

DKOKMNFNZGAMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2-methylphenol (o-cresol) with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the ortho position relative to the methyl group . The reaction typically requires a catalyst such as sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Hydroxyethyl)-2-methylphenol may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 3-(1-Carboxyethyl)-2-methylphenol

    Reduction: 3-(1-Ethyl)-2-methylphenol

    Substitution: Various halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Hydroxyethyl)-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenolic hydroxyl group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular pathways and biochemical processes, making the compound valuable in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The hydroxyethyl and methyl substituents on the phenol ring distinguish 3-(1-Hydroxyethyl)-2-methylphenol from structurally related compounds. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
3-(1-Hydroxyethyl)-2-methylphenol C9H12O2 -OH, -CH3 (position 2), -CH2CH2OH (position 3) Moderate polarity; potential use in organic synthesis or pharmaceuticals N/A
3-[(1R)-2-Chloro-1-hydroxyethyl]phenol C8H9ClO2 -OH, -CH2ClCH2OH (position 3) Increased hydrophobicity; reactivity in nucleophilic substitutions (e.g., agrochemical intermediates)
3-(1-Hydroxy-2-(methylamino)ethyl)phenol C9H13NO2 -OH, -CH2NHCH3CH2OH (position 3) Enhanced water solubility in acidic conditions; potential bioactive applications
3,4-Dimethylphenol C8H10O -OH, -CH3 (positions 3 and 4) Low polarity; industrial solvent or precursor in resin synthesis

Key Comparisons

Solubility and Polarity The hydroxyethyl group in 3-(1-Hydroxyethyl)-2-methylphenol enhances polarity compared to 3,4-dimethylphenol, which lacks polar substituents . However, the chloro-substituted analog () exhibits reduced solubility due to the hydrophobic chlorine atom . The amino-substituted variant () demonstrates superior solubility in acidic media due to protonation of the amino group .

Chemical Reactivity

  • The hydroxyethyl group in the target compound can undergo oxidation to form ketones or participate in esterification reactions.
  • The chloro-substituted derivative () is more reactive in nucleophilic substitutions, making it suitable for synthesizing agrochemicals .

Biological and Industrial Applications 3-(1-Hydroxyethyl)-2-methylphenol may serve as a building block in drug synthesis, leveraging its balanced polarity. 3,4-Dimethylphenol is widely used in resin production and as a disinfectant, owing to its simplicity and low cost .

Research Findings and Data

Thermodynamic Stability

Computational studies (e.g., B3LYP/6-31G* methods in ) on similar phenolic derivatives suggest that electron-donating groups like -CH3 and -CH2CH2OH stabilize the aromatic ring through resonance and inductive effects .

Spectroscopic Data

While specific spectral data for 3-(1-Hydroxyethyl)-2-methylphenol are unavailable, analogous compounds (e.g., Cresol red in ) exhibit strong UV-Vis absorption due to extended conjugation, a property that could be extrapolated to the target compound .

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